(3-Fluorophenyl)hydrazine
Overview
Description
(3-Fluorophenyl)hydrazine is an organic compound with the molecular formula C6H7FN2 It is a derivative of hydrazine where one of the hydrogen atoms is replaced by a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Fluorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of 3-fluoronitrobenzene with hydrazine hydrate under reducing conditions. The reaction typically proceeds as follows:
Reduction of 3-fluoronitrobenzene: 3-fluoronitrobenzene is reduced to 3-fluoroaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of this compound: The resulting 3-fluoroaniline is then reacted with hydrazine hydrate to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (3-Fluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often occur in the presence of catalysts like palladium on carbon.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
(3-Fluorophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- (4-Fluorophenyl)hydrazine
- (2-Fluorophenyl)hydrazine
- (3-Chlorophenyl)hydrazine
Comparison: (3-Fluorophenyl)hydrazine is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic and steric properties, leading to variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
(3-fluorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXFDKOXKNGIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342350 | |
Record name | (3-fluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658-27-5 | |
Record name | (3-Fluorophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=658-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-fluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be said about the structural flexibility of (3-fluorophenyl)hydrazine based on the presented research?
A1: The study focuses on the crystal structure of (2Z)-2-(5-Fluoro-1-methyl-2-oxoindolin-3-ylidene)N-(3-fluorophenyl)hydrazine-1-carbothioamide, which incorporates the this compound moiety. The research highlights that the entire molecule is essentially planar []. This planarity is stabilized by intramolecular hydrogen bonding involving the hydrazine nitrogen atoms. This suggests that while this compound itself might have some degree of rotational freedom around its bonds, its incorporation into larger structures with hydrogen bonding potential could lead to a preference for planar conformations.
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